molecular formula C16H10F2O3 B5801751 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one

7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one

Cat. No. B5801751
M. Wt: 288.24 g/mol
InChI Key: YRKBFLJOUKKLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one, also known as DBCO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a fluorescent dye that has been used in a variety of applications, including bioconjugation, imaging, and drug delivery. In

Scientific Research Applications

7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research. One of the most significant applications of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is in bioconjugation. 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be easily conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, allowing for the labeling of biomolecules with 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in a site-specific manner.
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is also used in imaging applications. Due to its fluorescent properties, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be used as a probe for imaging biological systems. 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be conjugated to a variety of imaging agents, such as fluorophores, to create imaging probes that can be used to study biological processes in real-time.
Finally, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one has been used in drug delivery applications. 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be conjugated to drugs to create prodrugs that can be activated in vivo using CuAAC. This approach allows for the targeted delivery of drugs to specific tissues or cells, reducing off-target effects and improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is related to its ability to react with azides via CuAAC. This reaction involves the formation of a triazole ring between the 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one and the azide, resulting in the covalent attachment of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one to the biomolecule of interest. This reaction is highly specific, allowing for the site-specific labeling of biomolecules with 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one.
Biochemical and Physiological Effects:
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one has been shown to have minimal biochemical and physiological effects in vitro and in vivo. Studies have shown that 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is non-toxic to cells and animals at concentrations used for labeling and imaging applications. However, further studies are needed to fully understand the long-term effects of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is its high specificity for azides. This allows for the site-specific labeling of biomolecules with 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one, reducing the risk of off-target effects. Additionally, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is highly fluorescent, making it an ideal probe for imaging applications.
One of the limitations of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is its sensitivity to copper ions. This can limit the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in certain applications, as copper can be toxic to cells and animals. Additionally, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is relatively expensive compared to other labeling reagents, which can limit its use in some labs.

Future Directions

There are several future directions for the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in scientific research. One area of interest is the development of new imaging probes using 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one. Researchers are exploring the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in combination with other imaging agents, such as nanoparticles, to create imaging probes with improved properties.
Another area of interest is the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in drug delivery applications. Researchers are exploring the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one to create prodrugs that can be activated in vivo using CuAAC. This approach has the potential to improve the specificity and efficacy of drug delivery systems.
Finally, researchers are exploring the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in combination with other bioconjugation strategies, such as click chemistry, to create new labeling and imaging reagents. These approaches have the potential to expand the range of applications for 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in scientific research.

Synthesis Methods

The synthesis of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxycoumarin with 2,4-difluorobenzyl bromide in the presence of a base. The reaction results in the formation of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one as a yellow solid. The yield of this reaction is typically high, and the purity of the resulting compound can be easily verified using analytical techniques such as HPLC or NMR.

properties

IUPAC Name

7-[(2,4-difluorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2O3/c17-12-4-1-11(14(18)7-12)9-20-13-5-2-10-3-6-16(19)21-15(10)8-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKBFLJOUKKLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one

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